physical properties of (E)-4-Bromo-1-chloro-2-methyl-2-butene
physical properties of (E)-4-Bromo-1-chloro-2-methyl-2-butene
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of (E)-4-Bromo-1-chloro-2-methyl-2-butene
Section 1: Introduction and Scope
(E)-4-Bromo-1-chloro-2-methyl-2-butene, a halogenated alkene with the molecular formula C₅H₈BrCl, serves as a versatile and valuable building block in modern synthetic organic chemistry.[1][2] Its unique structure, featuring a stereodefined double bond and two different, orthogonally reactive halogen atoms, makes it an ideal C5 synthon for the strategic construction of complex molecules, including natural products and pharmaceutical intermediates.[1][3] The (E) designation specifies that the higher priority substituents on each end of the alkene are on opposite sides, a crucial feature that dictates its reactivity and the stereochemistry of its downstream products.[1]
This technical guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core , detailed protocols for its handling and purification, and expert insights into its reactivity profile. The information herein is synthesized from established literature and database sources to ensure scientific integrity and practical utility.
Section 2: Core Physical and Chemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in a laboratory setting, influencing everything from reaction setup and solvent choice to purification and storage.
Chemical Identity and Structure
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IUPAC Name: (E)-4-bromo-1-chloro-2-methylbut-2-ene[4]
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Molecular Weight: Approximately 183.47 g/mol [1][2][3][4][6]
Structure:
Tabulated Physical Properties
The key physical constants for (E)-4-Bromo-1-chloro-2-methyl-2-butene are summarized below for quick reference. These values are critical for planning experiments, particularly distillations and extractions.
| Property | Value |
| Boiling Point | 195.8°C at 760 mmHg[8][9] 75–85°C at 10 Torr[3] |
| Density | 1.422 g/cm³[8][9] |
| Vapor Pressure | 0.577 mmHg at 25°C[5][9] |
| Flash Point | 83.616°C[8][9] |
| Solubility | Soluble in most organic solvents (e.g., Et₂O, THF, CH₂Cl₂).[3] Slightly soluble in chloroform and methanol.[5] |
| Partition Coefficient (XLogP3) | 2.5[4][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
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Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Spectroscopic data for this specific compound is not consistently reported in the literature. One source provides ¹H and ¹³C NMR data under the name "4-Bromo-1-Chloro-2-Methyl-2-Butene," but the reported splitting patterns (a doublet and a triplet) do not align with the expected structure of (E)-4-Bromo-1-chloro-2-methyl-2-butene.[3] For the correct structure, one would theoretically expect four distinct signals in the ¹H NMR spectrum: a singlet for the methyl protons (CH₃), a singlet for the chloromethyl protons (CH₂Cl), a doublet for the bromomethyl protons (CH₂Br), and a triplet for the vinylic proton (CH), with coupling between the vinylic and bromomethyl protons. Researchers should exercise caution and verify the structure of any commercial or synthesized material independently.
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Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming the compound's identity. The monoisotopic mass is approximately 181.95 Da.[1][2] A key diagnostic feature in the mass spectrum is the characteristic isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in a ~3:1 ratio), which provides unambiguous confirmation of the elemental composition.[2]
Section 3: Synthesis, Purification, and Handling
Overview of Synthetic Approaches
(E)-4-Bromo-1-chloro-2-methyl-2-butene is practically prepared from isoprene.[3] One effective multi-step sequence involves the reaction of isoprene with t-butyl hypochlorite in acetic acid, which generates a chloroacetate intermediate.[3] Subsequent treatment with potassium carbonate in methanol selectively yields (E)-4-chloro-3-methyl-2-buten-1-ol.[3] The final step involves converting the allylic alcohol to its mesylate, followed by an in-situ displacement with lithium bromide to furnish the desired stereoisomerically pure product.[3]
Experimental Protocol: Purification by Vacuum Distillation
Given that the compound boils at a high temperature (195.8°C) at atmospheric pressure, vacuum distillation is the preferred method of purification to prevent decomposition.[8][9]
Objective: To purify crude (E)-4-Bromo-1-chloro-2-methyl-2-butene by removing non-volatile impurities and lower-boiling side products.
Methodology:
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Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.
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System Preparation: Place the crude liquid into the distillation flask. It is crucial not to fill the flask more than two-thirds full to prevent bumping.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Gradually apply vacuum to the system.
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Causality: A slow application of vacuum prevents the crude material from bumping violently into the receiving flask. The cold trap is essential to protect the vacuum pump from corrosive halogenated vapors.
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-
Heating: Once a stable vacuum is achieved (e.g., ~10 Torr), begin gently heating the distillation flask.
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Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling fractions first. The desired product should distill at approximately 75–85°C under a vacuum of 10 Torr.[3]
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Self-Validation: A stable boiling point throughout the collection of the main fraction indicates a pure substance. Discard any fractions collected before or after this temperature range.
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-
Completion: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
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Purity Analysis: Confirm the purity of the distilled product using Gas Chromatography (GC) or ¹H NMR spectroscopy.
Safe Handling and Storage
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Hazards: This compound is reported to be a lachrymator (tear-inducing agent).[3] All manipulations must be performed in a well-ventilated chemical fume hood.[3]
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Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[3]
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Storage: For short-term storage, refrigeration is suitable.[3] For long-term stability, the compound should be stored in an amber vial under an inert atmosphere at very low temperatures (e.g., -86°C freezer).[5] It is best practice to use the reagent immediately after preparation or purification.[3]
Section 4: Reactivity and Synthetic Utility
The synthetic power of (E)-4-Bromo-1-chloro-2-methyl-2-butene lies in the differential reactivity of its two carbon-halogen bonds.
Chemoselectivity in Cross-Coupling Reactions
The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada).[2] This reactivity difference is a cornerstone of its utility, allowing for selective functionalization at the C-4 position while leaving the C-1 chloro group available for subsequent transformations.[2] This sequential coupling capability enables the efficient and controlled assembly of complex carbon skeletons from a single, versatile starting material.
Diagrammatic Representation of Selective Reactivity
The following workflow illustrates the principle of chemoselective functionalization, a key application for this reagent in multi-step synthesis.
Caption: Chemoselective cross-coupling at the more reactive C-Br bond.
Section 5: Conclusion
(E)-4-Bromo-1-chloro-2-methyl-2-butene is a highly functionalized and synthetically important reagent. Its well-defined physical properties, combined with the predictable and chemoselective reactivity of its carbon-halogen bonds, make it a powerful tool for researchers in organic synthesis. Proper handling, purification via vacuum distillation, and an understanding of its spectroscopic characteristics are essential for leveraging its full potential in the development of novel chemical entities.
Section 6: References
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Smolecule. (2024). (E)-4-Bromo-1-chloro-2-methyl-2-butene.
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ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene.
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LookChem. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene.
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Benchchem. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene.
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PubChem. (n.d.). (E)-4-Bromo-1-chloro-2-methyl-2-butene. [Link]
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